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molecular formula C12H14N4O2 B8553236 (4-Nitrophenyl)(3-(imidazol-1-yl)-propyl)amine

(4-Nitrophenyl)(3-(imidazol-1-yl)-propyl)amine

Cat. No. B8553236
M. Wt: 246.27 g/mol
InChI Key: BFAHJWIYBOERGS-UHFFFAOYSA-N
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Patent
US07081140B2

Procedure details

100 ml of DMSO were introduced into a 500 ml three-necked flask and treated with 10.3 g of triethylamine, 12.8 g of 1-(3-aminopropyl)imidazole and 14.4 g of 1-fluoro-4-nitrobenzene. The mixture was stirred at 80° C. for 12 h, cooled to room temperature and subsequently poured onto 1 l of ice. A sample of the resulting oily precipitate was triturated with H2O until crystallization commenced. A sample of the mixture was seeded with the crystals thus obtained and crystallized at room temperature for 1 h. The resulting precipitate was filtered off with suction, triturated with H2O, filtered off with suction again and rewashed with H2O. For the purpose of purification, the 28 g of moist crude product thus obtained were recrystallized from 250 ml of H2O and 114 ml of ethanol. The product was dried in vacuo at 50° C.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
10.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.[NH2:5][CH2:6][CH2:7][CH2:8][N:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>C(N(CC)CC)C>[N+:21]([C:18]1[CH:19]=[CH:20][C:15]([NH:5][CH2:6][CH2:7][CH2:8][N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)=[CH:16][CH:17]=1)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
14.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10.3 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A sample of the resulting oily precipitate was triturated with H2O until crystallization
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
crystallized at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
triturated with H2O
FILTRATION
Type
FILTRATION
Details
filtered off with suction again
CUSTOM
Type
CUSTOM
Details
For the purpose of purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NCCCN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 111.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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